molecular formula C18H13ClN6OS B2486359 N-(3-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868967-43-5

N-(3-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No. B2486359
CAS RN: 868967-43-5
M. Wt: 396.85
InChI Key: YKDIMKHVZIAKJN-UHFFFAOYSA-N
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Description

The compound "N-(3-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide" belongs to a class of chemicals that often exhibit significant biological activity, including potential anticancer effects and enzyme inhibition. The structural components, including the triazolo[4,3-b]pyridazine core and chlorophenyl and pyridinyl substituents, suggest a molecule designed for high specificity and activity in biological systems.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors like chloropyridines and amidoximes, leading to complex heterocyclic structures through reactions such as hydrazinolysis, cyclization, and amide formation (Karpina et al., 2019). Such synthetic routes underscore the versatility and complexity of synthesizing triazolo and pyridazine derivatives.

Molecular Structure Analysis

Detailed structural elucidation using techniques such as NMR and X-ray diffraction is crucial for confirming the molecular structure of synthesized compounds. Studies often reveal non-planar arrangements between different rings in the molecule, highlighting the importance of stereochemistry in the biological activity of these compounds (Jenepha Mary et al., 2022).

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, including nucleophilic substitution and oxidative cyclization, to introduce or modify functional groups. These reactions can significantly alter the biological activity and solubility of the compounds (Reichelt et al., 2010).

Scientific Research Applications

Synthesis and Biological Properties

  • Synthetic Approaches

    Research on similar compounds has focused on developing efficient synthetic methods for creating [1,2,4]triazolo[4,3-a]pyridine derivatives, which are valued for their biological properties. One study details a method for synthesizing a diverse set of acetamides with an 1,2,4-oxadiazole cycle, demonstrating the versatility of these compounds for further pharmacological evaluation (Karpina et al., 2019).

  • Anticancer Activity

    Modifications of the [1,2,4]triazolo[4,3-b]pyridine moiety, such as replacing the acetamide group with alkylurea, have shown significant anticancer effects alongside reduced toxicity, highlighting the therapeutic potential of these compounds (Wang et al., 2015).

  • Structural Analysis and Pharmacological Potential

    The synthesis and structural analysis of closely related compounds, such as 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, underscore their significance in medicinal chemistry due to their substantial pharmaceutical importance (Sallam et al., 2021).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6OS/c19-12-4-3-5-13(10-12)21-16(26)11-27-17-8-7-15-22-23-18(25(15)24-17)14-6-1-2-9-20-14/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDIMKHVZIAKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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